molecular formula C16H21NO2 B2479806 (3S,4S)-1-Benzyl-4-cyclobutylpyrrolidine-3-carboxylic acid CAS No. 2307779-23-1

(3S,4S)-1-Benzyl-4-cyclobutylpyrrolidine-3-carboxylic acid

Cat. No. B2479806
CAS RN: 2307779-23-1
M. Wt: 259.349
InChI Key: URNPINUJHMPCTN-LSDHHAIUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,4S)-1-Benzyl-4-cyclobutylpyrrolidine-3-carboxylic acid, also known as BCP, is a cyclic amino acid that has been extensively studied for its potential therapeutic applications. BCP is a chiral compound that exists in two enantiomeric forms, (3S,4S)-BCP and (3R,4R)-BCP. The (3S,4S)-BCP enantiomer is the most commonly studied due to its higher potency and selectivity.

Scientific Research Applications

Asymmetric Synthesis and Stereoisomer Applications

The asymmetric synthesis of stereoisomers like cis-(3S,4R)- and trans-(3R,4R)-4-aminotetrahydrofuran-3-carboxylic acids has been successfully achieved, highlighting the importance of (3S,4S)-1-benzyl-4-cyclobutylpyrrolidine-3-carboxylic acid in stereochemistry and drug development (Bunnage et al., 2004).

Efficient Synthesis for Biologically Active Compounds

A practical and efficient synthesis route for (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid, a key chiral building block for various biologically active compounds, has been established, demonstrating its crucial role in medicinal chemistry (Ohigashi et al., 2010).

Applications in Amino Acid Synthesis

The synthesis of (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid from L-Leucine, which involves the use of compounds structurally related to this compound, illustrates its potential in the field of amino acid and peptide research (Jin Yin, 2015).

Catalysis and Molecular Frameworks

The compound has been used in the context of creating molecular frameworks and as a catalyst, for instance in the hydrocarboxylation of cyclohexane to cyclohexanecarboxylic acid, demonstrating its versatility in chemical synthesis and catalysis (Paul et al., 2016).

Role in Heterocyclic Compound Synthesis

Its derivatives have been used in the synthesis of novel spiropyrrolidines, a type of heterocyclic compound, which are important in pharmaceutical chemistry (Verma et al., 2009).

properties

IUPAC Name

(3S,4S)-1-benzyl-4-cyclobutylpyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c18-16(19)15-11-17(9-12-5-2-1-3-6-12)10-14(15)13-7-4-8-13/h1-3,5-6,13-15H,4,7-11H2,(H,18,19)/t14-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URNPINUJHMPCTN-LSDHHAIUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2CN(CC2C(=O)O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C1)[C@@H]2CN(C[C@H]2C(=O)O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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